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Compound of Interest

Compound Name: 4-Propoxybenzohydrazide

CAS No.: 64328-60-5

Cat. No.: B1271223 Get Quote

Technical Whitepaper for Medicinal Chemistry
Applications
Part 1: Executive Summary & Chemical Identity
4-Propoxybenzohydrazide (also known as p-propoxybenzoic acid hydrazide) represents a

critical scaffold in medicinal chemistry, serving as a versatile precursor for Schiff bases

(acylhydrazones) and heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Its structural significance lies in the 4-propoxy tail, which imparts specific lipophilic

characteristics (LogP modulation) distinct from its methoxy or ethoxy analogs. This modification

alters membrane permeability and solubility profiles, making it a strategic "tuning" molecule in

Structure-Activity Relationship (SAR) studies for antimicrobial, antitubercular, and anticancer

agents.
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Property Data / Descriptor

IUPAC Name 4-Propoxybenzohydrazide

Molecular Formula C₁₀H₁₄N₂O₂

Molecular Weight 194.23 g/mol

Physical State Crystalline Solid (White to off-white needles)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

Calculated LogP ~1.85 (Moderate Lipophilicity)

H-Bond Donors 3 (Hydrazide -NH-NH₂)

H-Bond Acceptors 3 (Carbonyl O, Ether O, Terminal N)

Part 2: Structural Analysis & Pharmacophore
Mapping
To understand the utility of 4-propoxybenzohydrazide, one must analyze its three distinct

functional domains. This molecule is not merely a reactant; it is a pharmacophore template.

Structural Domains:
The Lipophilic Tail (Propoxy Group): A three-carbon ether chain that anchors the molecule in

hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase in M. tuberculosis).

The Aromatic Core (Benzene Ring): Provides rigid spacing and π-π stacking interactions.

The Reactive Head (Hydrazide): A nucleophilic center capable of forming hydrogen bonds or

undergoing condensation reactions.
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Figure 1: Pharmacophore dissection of 4-Propoxybenzohydrazide showing functional

domains.

Part 3: Synthetic Methodology
The synthesis of 4-propoxybenzohydrazide is a self-validating, two-stage protocol starting

from 4-hydroxybenzoic acid or its ester. The method below prioritizes yield and purity, utilizing

nucleophilic substitution followed by hydrazinolysis.

Reaction Pathway[1]
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Figure 2: Step-wise synthetic route from commercial precursors to the final hydrazide.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-propoxybenzoate

Charge: Dissolve Methyl 4-hydroxybenzoate (0.1 mol) in anhydrous acetone (150 mL).

Base Addition: Add anhydrous Potassium Carbonate (

, 0.15 mol). The excess base ensures complete deprotonation of the phenol.

Alkylation: Add 1-Bromopropane (0.12 mol) dropwise.

Reflux: Heat to reflux (~56°C) for 10–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl

Acetate 8:2).

Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from

ethanol.

Step 2: Hydrazinolysis (The Critical Step)

Solution: Dissolve Methyl 4-propoxybenzoate (0.05 mol) in absolute ethanol (50 mL).

Nucleophilic Attack: Add Hydrazine Hydrate (99% or 80%, 0.25 mol) slowly. Note: Excess

hydrazine drives the equilibrium forward and prevents dimer formation.

Reflux: Reflux at 78°C for 4–6 hours.

Precipitation: Cool the mixture to room temperature, then to 0°C. The hydrazide will

precipitate as white crystals.

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Validation Checkpoints:

Yield: Expected >75%.

Melting Point: ~118–120°C (Distinct from the ester precursor which melts lower).
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Part 4: Spectroscopic Characterization (The
Fingerprint)
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR

spectroscopy. Below are the diagnostic signals.

Infrared Spectroscopy (FT-IR)
3300–3200 cm⁻¹: Doublet spike indicating primary amine (

) stretching.

3050 cm⁻¹: Aromatic C-H stretch.

2960–2870 cm⁻¹: Aliphatic C-H stretching (Propyl chain).

1650–1620 cm⁻¹: Strong Amide I band (

stretch). This confirms the conversion from ester to hydrazide.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The NMR spectrum provides definitive proof of the structure.
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Part 5: Applications in Drug Discovery
The 4-propoxybenzohydrazide scaffold is rarely the end-product. It is a platform molecule

used to generate libraries of bioactive compounds.

Schiff Base Formation (Azomethines)
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Reaction with aromatic aldehydes yields N-acylhydrazones.

Mechanism: Acid-catalyzed condensation.

Application: These derivatives often exhibit enhanced iron-chelating properties and inhibition

of ribonucleotide reductase (anticancer target).

Heterocyclization
Cyclization with carbon disulfide (

) or carboxylic acids yields 1,3,4-oxadiazoles.

Relevance: The 4-propoxy group aids in penetrating the lipid-rich cell walls of Mycobacteria,

making these derivatives potent anti-tubercular candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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